10a-[(E)-2-(3-bromophenyl)ethenyl]-10,10-dimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one
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Overview
Description
10a-[(E)-2-(3-bromophenyl)ethenyl]-10,10-dimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10a-[(E)-2-(3-bromophenyl)ethenyl]-10,10-dimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one typically involves multi-step organic reactions. The starting materials often include indole derivatives and bromophenyl compounds. The key steps in the synthesis may involve:
Condensation Reactions: Combining indole derivatives with aldehydes or ketones to form intermediate compounds.
Bromination: Introducing a bromine atom into the phenyl ring using brominating agents like N-bromosuccinimide (NBS).
Cyclization: Forming the pyrimidoindole core through cyclization reactions under acidic or basic conditions.
Vinylation: Introducing the ethenyl group through reactions with vinyl halides or vinyl boronic acids under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
10a-[(E)-2-(3-bromophenyl)ethenyl]-10,10-dimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into reduced forms.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium catalysts for vinylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
10a-[(E)-2-(3-bromophenyl)ethenyl]-10,10-dimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.
Chemical Synthesis: The compound can serve as a building block for synthesizing more complex molecules in organic chemistry.
Industrial Applications: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 10a-[(E)-2-(3-bromophenyl)ethenyl]-10,10-dimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- **10a-[(E)-2-(4-Biphenylyl)vinyl]-10,10-dimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one .
- **10,10-Dimethyl-10a-[(E)-2-(2-thienyl)vinyl]-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one .
- **10a-{(E)-2-[2-(Hexyloxy)phenyl]vinyl}-10,10-dimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one .
Uniqueness
The uniqueness of 10a-[(E)-2-(3-bromophenyl)ethenyl]-10,10-dimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one lies in its specific substitution pattern and the presence of the bromophenyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H21BrN2O |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
10a-[(E)-2-(3-bromophenyl)ethenyl]-10,10-dimethyl-3,4-dihydro-1H-pyrimido[1,2-a]indol-2-one |
InChI |
InChI=1S/C21H21BrN2O/c1-20(2)17-8-3-4-9-18(17)24-13-11-19(25)23-21(20,24)12-10-15-6-5-7-16(22)14-15/h3-10,12,14H,11,13H2,1-2H3,(H,23,25)/b12-10+ |
InChI Key |
GXLPEZRILPACRN-ZRDIBKRKSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2N3C1(NC(=O)CC3)/C=C/C4=CC(=CC=C4)Br)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N3C1(NC(=O)CC3)C=CC4=CC(=CC=C4)Br)C |
Origin of Product |
United States |
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